molecular formula C21H39NO B13809867 N-Cyclopropyl-9-octadecenamide

N-Cyclopropyl-9-octadecenamide

Cat. No.: B13809867
M. Wt: 321.5 g/mol
InChI Key: SLHWKPYJQCETBE-UHFFFAOYSA-N
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Description

Overview of Endogenous Fatty Acid Amides as Signaling Molecules

Fatty acid amides are a class of biomolecules produced within the body that play crucial roles in cell-to-cell communication. wikipedia.org These endogenous signaling molecules are involved in a variety of physiological processes. nih.gov The two major classes of fatty acid amides are the N-acylethanolamines (NAEs), with anandamide (B1667382) being a well-known example, and the primary fatty acid amides, for which oleamide (B13806) is a key member. nih.gov

These lipid-based signaling molecules are of growing interest in scientific research. nih.gov Their activity is often regulated by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down. nih.govnih.gov The discovery of these molecules and their roles in processes like sleep regulation has opened up new avenues in understanding biochemical signaling. nih.gov

The Role of Oleamide (9-Octadecenamide) as a Prototypical Lipid Messenger

Oleamide, also known as (Z)-9-octadecenamide, is a primary fatty acid amide that has been identified as a significant signaling molecule. nih.govnih.gov It was first isolated from the cerebrospinal fluid of sleep-deprived cats and has since been shown to induce sleep in animal models. nih.govebi.ac.uk This has led to the proposal that oleamide is involved in the biochemical mechanisms that regulate the drive for sleep. nih.govfuture4200.com

Beyond its role in sleep, oleamide is involved in thermoregulation and has demonstrated analgesic effects. nih.govresearchgate.net It is biosynthesized from oleoylglycine and is broken down by the enzyme fatty acid amide hydrolase (FAAH). ebi.ac.uk Research has also pointed to its potential cannabinoid-like activity, with some studies showing it can act directly on cannabinoid receptors. nih.govebi.ac.uk

Table 1: Properties of Oleamide ((Z)-9-Octadecenamide)

Property Value
Chemical Formula C₁₈H₃₅NO nist.gov
Molecular Weight 281.4766 g/mol nist.gov
Appearance Colorless waxy solid ebi.ac.uk
Biological Source Found in human serum and meibomian gland secretions nih.govarvojournals.org
Key Functions Sleep induction, thermoregulation, analgesia nih.govnih.govresearchgate.net
Metabolism Synthesized from N-oleoylglycine; degraded by FAAH ebi.ac.uk

Rationale for the Synthesis and Investigation of N-Cyclopropyl-9-Octadecenamide Analogs in Academic Research

A key motivation for creating such analogs is the development of potent and selective inhibitors of FAAH. nih.gov Inhibiting FAAH increases the levels of endogenous fatty acid amides like anandamide and oleamide, which can have therapeutic effects. For example, research into ibuprofen (B1674241) amide analogs, some featuring cyclopropyl (B3062369) groups, has been conducted to create dual-action FAAH and cyclooxygenase (COX) inhibitors. nih.gov This line of inquiry aims to develop anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov The synthesis of novel fatty acid amide derivatives allows for a detailed exploration of their inhibitory properties and potential as therapeutic agents. nih.gov

Table 2: Investigated Modifications of Fatty Acid Amides and Rationale

Modification Rationale
Addition of a cyclopropyl group To explore the impact on FAAH inhibition and enzyme selectivity. nih.gov
Creation of N-acyl glycinamides To investigate their role as potential signaling molecules or biosynthetic precursors to primary fatty acid amides. nih.gov
Synthesis of N-(3-methylpyridin-2-yl)amides To design dual-action FAAH/COX inhibitors for pain and inflammation. nih.gov
Development of N-cyclohexyl-carbamic acid derivatives To create peripherally-restricted FAAH inhibitors to reduce side effects. nih.gov

Properties

Molecular Formula

C21H39NO

Molecular Weight

321.5 g/mol

IUPAC Name

N-cyclopropyloctadec-9-enamide

InChI

InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)22-20-18-19-20/h9-10,20H,2-8,11-19H2,1H3,(H,22,23)

InChI Key

SLHWKPYJQCETBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1CC1

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N Cyclopropyl 9 Octadecenamide

Methodologies for N-Acylation of Cyclopropylamine with Oleic Acid Derivatives

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally unfavorable under ambient conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the synthesis of N-Cyclopropyl-9-octadecenamide necessitates the activation of the carboxylic acid group of oleic acid to facilitate nucleophilic attack by cyclopropylamine.

One of the most prevalent methods for this transformation is the use of coupling agents . Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely employed. youtube.comthermofisher.comnih.gov The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine, cyclopropylamine, to yield the desired amide and a urea (B33335) byproduct. To enhance the efficiency of the coupling and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.comresearchgate.net This forms a more stable NHS ester intermediate, which then reacts cleanly with the amine. thermofisher.com The choice of solvent is crucial, with anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common choices. researchgate.netresearchgate.net

Another effective strategy involves the conversion of oleic acid into a more reactive acyl derivative, such as an acyl chloride . This is typically achieved by treating oleic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting oleoyl (B10858665) chloride is highly electrophilic and reacts readily with cyclopropylamine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method is robust but requires careful handling due to the moisture sensitivity of acyl chlorides.

Enzymatic approaches, while less common for this specific transformation, offer a greener alternative. Lipases, for instance, can catalyze the amidation of fatty acids in non-aqueous media, though reaction times can be longer. researchgate.net

Method Activating Agent/Reagent Key Intermediates Common Solvents Advantages Disadvantages
Carbodiimide CouplingEDC, DCC (often with NHS)O-acylisourea, NHS esterDMF, DCMHigh yields, mild conditionsByproduct removal can be challenging
Acyl Halide FormationThionyl chloride, Oxalyl chlorideAcyl chlorideDichloromethane, TolueneFast and efficient reactionHarsh reagents, moisture sensitive
Enzymatic SynthesisLipaseEnzyme-acyl intermediateToluene, HexaneGreen chemistry, high selectivitySlower reaction rates, enzyme cost

Targeted Synthesis of this compound for Preclinical Investigation

The synthesis of this compound intended for preclinical studies demands a high degree of purity and reproducibility. The choice of synthetic route often favors methods that are scalable and yield a product with minimal impurities that could interfere with biological assays.

A common and reliable approach for preclinical synthesis involves the use of EDC and NHS coupling chemistry. This method is favored due to its high efficiency and the relatively straightforward purification of the final product. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Stoichiometric control of the reactants is critical to maximize the yield of the desired amide and minimize the formation of byproducts.

Following the reaction, purification is a critical step. For a non-polar compound like this compound, column chromatography on silica (B1680970) gel is a standard and effective method. A gradient of non-polar to moderately polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, is typically used to elute the product from the column, separating it from unreacted starting materials and the urea byproduct from the coupling agent.

An alternative purification strategy involves crystallization . If the synthesized amide is a solid at room temperature, it can be purified by dissolving it in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

For preclinical batches, rigorous quality control is essential. This includes not only confirming the identity and purity of the compound but also ensuring the absence of residual solvents and other potential contaminants. This is often achieved through a combination of the characterization techniques described in the following section.

Characterization Techniques for Confirming Molecular Identity and Purity in Research Contexts

To ensure that the synthesized molecule is indeed this compound and that it meets the purity requirements for research, a suite of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the protons of the long alkyl chain, the vinyl protons of the double bond (typically around 5.3 ppm), the protons of the cyclopropyl (B3062369) ring (in the upfield region, generally below 1.0 ppm), and the amide N-H proton (which can be a broad signal). nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. slideshare.net Key signals would include those for the carbonyl carbon of the amide (around 170-175 ppm), the carbons of the double bond (around 130 ppm), the carbons of the cyclopropyl ring, and the numerous carbons of the oleyl chain. nih.govlibretexts.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. nih.govcas.cn For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely show characteristic losses of the cyclopropyl group and fragments from the fatty acid chain.

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of the amide group. The N-H stretch of the secondary amide typically appears as a single band in the region of 3300-3500 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the synthesized compound. By using a suitable column and mobile phase, a single, sharp peak for the product would indicate high purity. This technique can also be used for preparative purification.

Technique Information Obtained Expected Key Signals/Features for this compound
¹H NMRProton environment and connectivitySignals for alkyl chain, vinyl protons (~5.3 ppm), cyclopropyl protons (<1.0 ppm), amide N-H
¹³C NMRCarbon skeletonCarbonyl carbon (~170-175 ppm), alkene carbons (~130 ppm), cyclopropyl carbons, alkyl chain carbons
Mass SpectrometryMolecular weight and fragmentationMolecular ion peak, characteristic fragment ions
Infrared SpectroscopyFunctional groupsC=O stretch (~1630-1680 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹)
HPLCPurityA single major peak under optimized conditions

Enzymatic Metabolism and Stability of N Cyclopropyl 9 Octadecenamide in Biological Systems

Interactions with Fatty Acid Amide Hydrolase (FAAH) and Other Amidases

N-Cyclopropyl-9-octadecenamide is a synthetic analogue of the endogenous bioactive lipid oleamide (B13806) (cis-9-octadecenamide). nih.govnist.gov Oleamide is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it to oleic acid and ammonia. researchgate.netscience.gov FAAH is a key regulator of various fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.govgoogle.com

The introduction of a cyclopropyl (B3062369) group on the nitrogen atom of the amide functionality is a strategic modification intended to influence the compound's interaction with hydrolytic enzymes like FAAH. Amide bonds are generally susceptible to hydrolysis by amidases. dalalinstitute.com The specific interaction of this compound with FAAH and other amidases is a subject of scientific investigation to understand its metabolic fate and potential as a more stable analogue of oleamide.

Influence of N-Cyclopropyl Modification on Enzymatic Hydrolysis Rates

The N-cyclopropyl modification is a key structural feature that significantly influences the rate of enzymatic hydrolysis of the amide bond in this compound. Amide hydrolysis, a critical process in the metabolism of many biologically active compounds, can be catalyzed by enzymes such as amidases. dalalinstitute.commasterorganicchemistry.com The stability of the amide bond is a crucial factor in determining the duration of action of a compound in a biological system.

The cyclopropyl group introduces unique steric and electronic properties to the amide functionality. NMR studies on simpler N-cyclopropyl amides have revealed that they can adopt unexpected conformations around the carbonyl-nitrogen bond. acs.org This distinct conformational behavior, which differs from other aliphatic secondary amides, could directly impact how the molecule fits into the active site of a hydrolytic enzyme like FAAH.

While direct comparative hydrolysis rate data for this compound versus oleamide is not explicitly detailed in the provided search results, studies on related compounds offer valuable insights. For example, modifications at the alpha-position to the amide carbonyl in oleamide have been shown to slow the rate of FAAH-mediated hydrolysis. pnas.orgnih.gov It is plausible that the N-cyclopropyl group would confer a degree of steric hindrance, making the amide bond less accessible to the catalytic residues of FAAH and other amidases. This would be expected to decrease the rate of enzymatic hydrolysis, thereby increasing the biological half-life of the compound compared to its non-cyclopropylated counterpart, oleamide.

The electronic nature of the cyclopropyl group can also play a role. The cyclopropyl ring possesses partial π-character, which could influence the resonance stabilization of the amide bond. nih.gov Alterations in the electronic distribution around the amide bond can affect its susceptibility to nucleophilic attack by the active site serine of FAAH. nih.gov

Table 1: Comparison of Structural Features and Expected Impact on Hydrolysis

FeatureOleamide (9-Octadecenamide)This compoundExpected Influence on Enzymatic Hydrolysis Rate
N-substituent HydrogenCyclopropyl groupThe bulky cyclopropyl group is expected to sterically hinder access of the enzyme to the amide bond, thus decreasing the hydrolysis rate.
Conformation Flexible alkyl chainConstrained conformation due to the cyclopropyl ringAltered conformation may lead to a poorer fit in the enzyme's active site, reducing catalytic efficiency.
Electronic Effects Standard amide resonancePotential for altered electronic properties due to the cyclopropyl group's partial π-characterMay affect the electrophilicity of the carbonyl carbon, influencing the rate of nucleophilic attack.

Receptor Modulatory Activities of N Cyclopropyl 9 Octadecenamide

Allosteric Modulation of Serotonin (B10506) Receptors (5-HT2A, 5-HT1A, 5-HT2C, 5-HT7)

The structural modification of the primary amide group of oleamide (B13806) to a cyclopropylamide results in significant alterations in its modulatory activity at serotonin (5-HT) receptors. This highlights the critical role of the amide substituent in defining the pharmacological effects of this class of lipid signaling molecules.

5-HT2A Receptor: In vitro studies have demonstrated that N-Cyclopropyl-9-octadecenamide is a unique allosteric modulator of the 5-HT2A receptor. pnas.org Unlike oleamide, which potentiates the effects of serotonin at this receptor, the cyclopropyl (B3062369) derivative acts as an inhibitor of the serotonin-induced response. pnas.org This inhibitory action suggests that while it binds to an allosteric site on the 5-HT2A receptor, its interaction induces a conformational change that is different from that caused by oleamide, leading to a reduction in receptor signaling in the presence of the endogenous agonist.

5-HT1A Receptor: In contrast to its inhibitory effect at the 5-HT2A receptor, this compound has been found to be an effective potentiator of the 5-HT1A receptor. pnas.orgnih.gov This indicates that the compound enhances the receptor's response to serotonin, similar to the action of oleamide at this receptor subtype. pnas.org The divergent effects on 5-HT2A and 5-HT1A receptors underscore the compound's subtype-selective modulatory capabilities. pnas.orgnih.gov

5-HT2C and 5-HT7 Receptors: As of the current scientific literature, specific in vitro assay data detailing the specificity and potency of this compound at 5-HT2C and 5-HT7 receptors are not available. For context, the parent compound, oleamide, has been shown to potentiate 5-HT2C receptor-mediated responses and act as an antagonist at the 5-HT7 receptor. pnas.orgpnas.orgmdpi.com However, due to the significant impact of the amide substitution on receptor activity, these effects cannot be directly extrapolated to this compound without specific experimental validation.

The pharmacological profile of this compound is best understood in comparison to oleamide and other N-substituted analogs.

A study comparing a series of N-substituted oleamide derivatives revealed a distinct structure-activity relationship at the 5-HT2A and 5-HT1A receptors. While smaller secondary and tertiary amide substitutions in oleamide analogs were tolerated and could even enhance potentiation at the 5-HT1A receptor, the cyclopropyl group was unique in conferring an inhibitory profile at the 5-HT2A receptor. pnas.org For instance, both N-isopropyl and N-cyclopropyl amides were found to be inactive or inhibitory at the 5-HT2A receptor, yet they effectively potentiated the 5-HT1A receptor's response to serotonin. pnas.orggoogle.com This suggests that the steric and electronic properties of the cyclopropyl group are critical for the observed inhibitory allosteric modulation at the 5-HT2A receptor.

The table below summarizes the comparative modulatory effects of this compound and Oleamide at the 5-HT1A and 5-HT2A receptors based on available in vitro data.

Table 1: Comparative Modulatory Effects at Serotonin Receptors

Compound 5-HT1A Receptor Modulation 5-HT2A Receptor Modulation
This compound Potentiation of serotonin response Inhibition of serotonin response
Oleamide Potentiation of serotonin response Potentiation of serotonin response

Investigations of Other Potential G-Protein Coupled Receptor (GPCR) Interactions

Comprehensive GPCR screening data for this compound are not currently available in the public domain. Research has been highly focused on its effects on serotonin receptors.

However, studies on other structurally related cyclopropane-containing fatty acids have indicated potential interactions with other GPCRs. For example, certain medium-chain cyclopropane (B1198618) fatty acids have been shown to act as agonists at GPR84, a receptor primarily expressed on immune cells. mdpi.com Additionally, other synthetic N-cyclopropyl amide derivatives, with different core structures, have been developed as modulators for receptors like GPR119, which is involved in metabolic regulation. google.com.pg These findings suggest that the cyclopropyl moiety can be incorporated into ligands for various GPCRs, but direct investigation of this compound at a broader range of GPCR targets is required to determine its selectivity profile. The parent compound, oleamide, is known to have a more complex pharmacological profile, including interactions with cannabinoid receptors. nih.gov

Ligand Binding Studies and Receptor Docking Analysis

Specific ligand binding and receptor docking studies for this compound have not been published. Such studies are crucial for elucidating the molecular basis of its unique modulatory activities.

Computational modeling and docking analyses have been employed for other oleamide analogs to understand their interactions with serotonin receptors. nih.gov These studies typically involve docking the ligand into the crystal structure of the receptor to predict the binding pose and identify key interacting amino acid residues within the allosteric binding site. nih.gov For instance, docking studies of novel oleamide-based positive allosteric modulators at the 5-HT2C receptor have provided insights into the hydrogen bonding and hydrophobic interactions that govern their activity. nih.gov

Similar computational approaches could be applied to this compound to:

Predict its binding site on the 5-HT1A and 5-HT2A receptors.

Identify the specific amino acid residues that interact with the cyclopropyl group.

Elucidate the structural changes in the receptor that lead to either potentiation (at 5-HT1A) or inhibition (at 5-HT2A) of the serotonin response.

Such studies would be invaluable for the rational design of new allosteric modulators with improved potency and selectivity for serotonin receptor subtypes.

Cellular and in Vitro Biological System Investigations of N Cyclopropyl 9 Octadecenamide

Modulation of Intercellular Communication, Including Gap Junctions

There is currently no direct evidence from in vitro studies detailing the effects of N-Cyclopropyl-9-octadecenamide on intercellular communication or gap junctions. Research on structurally similar compounds, however, provides a basis for potential investigation. For instance, oleamide (B13806), the parent compound of this compound, is a known modulator of gap junction communication.

A study exploring the chemical requirements for the inhibition of gap junction communication by oleamide and its analogs synthesized a cyclopropane (B1198618) derivative of oleamide. This compound, while structurally related to this compound, was found to be less active than oleamide in inhibiting gap junction-mediated dye transfer between cells nih.gov. This suggests that the presence of the cyclopropyl (B3062369) group may influence the molecule's ability to interact with and modulate gap junction channels. Further research is necessary to elucidate the specific mechanisms and the extent of this modulation by this compound itself.

Effects on Lipid Signaling Pathways and Mediators in Cellular Models

Specific investigations into the effects of this compound on lipid signaling pathways and mediators in cellular models have not been identified in the current body of scientific literature. The broader class of fatty acid amides is recognized for its role in various signaling cascades, often interacting with cannabinoid receptors and other cellular targets. Oleamide, for example, has been shown to have hypolipidemic effects researchgate.net. However, it is not known if this compound shares these properties or interacts with the same pathways.

Impact on Calcium Homeostasis and Intracellular Signaling Cascades

There is no available research data on the direct impact of this compound on calcium homeostasis and intracellular signaling cascades.

Investigations of Metabolic Effects in Cell Culture Models (e.g., Lipid Metabolism)

No studies investigating the metabolic effects of this compound in cell culture models, including its impact on lipid metabolism, are currently available. While related compounds have been studied for their influence on metabolic processes, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Preclinical Pharmacological Investigations of N Cyclopropyl 9 Octadecenamide in Animal Models

Assessment of Central Nervous System (CNS) Penetration and Distribution

There is no direct evidence from the conducted searches detailing the CNS penetration and distribution of N-Cyclopropyl-9-octadecenamide. However, the parent compound, oleamide (B13806), has been identified as an endogenous fatty acid amide present in the cerebrospinal fluid of sleep-deprived cats, which strongly suggests its ability to cross the blood-brain barrier and distribute within the CNS. researchgate.net The lipophilic nature of oleamide likely facilitates its passage into the brain. Further studies would be required to determine if the addition of the cyclopropyl (B3062369) group to the amide nitrogen alters the physicochemical properties and, consequently, the CNS penetration and distribution profile compared to oleamide.

General principles of CNS drug delivery indicate that factors such as molecular weight, lipophilicity, and interaction with efflux transporters at the blood-brain barrier are critical determinants of brain penetration. nih.gov Future investigations into this compound would need to assess these parameters to understand its potential for central activity.

Neurobiological Activity in Specific Animal Models (e.g., Sleep Regulation, Nociception)

No studies were found that investigated the neurobiological activity of this compound in animal models. The research focus has been on oleamide, which was first identified as a sleep-inducing substance.

Sleep Regulation: Oleamide's most well-documented neurobiological effect is its role in sleep regulation. It was originally isolated from the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep when administered to animals. researchgate.net Studies in rats have demonstrated that sleep deprivation leads to an accumulation of oleamide in the brain, suggesting its role as an endogenous sleep factor. The mechanism of its soporific effect is thought to involve the potentiation of GABA(_A) receptor function and interaction with serotonergic and cannabinoid receptor systems.

Nociception: While specific studies on this compound and nociception are absent, research on related fatty acid amides suggests a potential role in pain modulation. Oleamide has been shown to interact with cannabinoid receptors (CB1 and CB2), which are known to be involved in nociceptive pathways. The structural similarity to anandamide (B1667382), an endogenous cannabinoid, further supports this potential. However, detailed preclinical studies using established animal models of pain (e.g., hot plate, tail-flick tests) would be necessary to elucidate any analgesic properties of this compound.

Pharmacokinetic Profiles in Animal Species Relevant to Research Applications

No pharmacokinetic data for this compound in any animal species was found in the performed searches. To characterize the therapeutic potential of this compound, future preclinical studies would need to establish its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

For comparison, the pharmacokinetic properties of other novel compounds have been investigated in species such as mice and rats to determine key parameters like plasma half-life (t(_{1/2})), bioavailability, and clearance. Such studies are crucial for understanding the compound's behavior in a biological system and for designing appropriate dosing regimens for efficacy and safety studies. The introduction of a cyclopropyl group can influence metabolic stability and clearance pathways, making dedicated pharmacokinetic studies for this compound essential.

Advanced Analytical Methodologies for N Cyclopropyl 9 Octadecenamide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of N-Cyclopropyl-9-octadecenamide in biological matrices such as plasma, serum, and tissue. Its high sensitivity and selectivity allow for the detection of low-nanomolar concentrations typical of endogenous signaling lipids. nih.gov The process begins with sample preparation, often involving protein precipitation or more selective solid-phase extraction (SPE) to remove interfering substances from the complex matrix. nih.govnih.gov

The analysis is typically performed on a reverse-phase column (e.g., C18) which separates lipids based on their hydrophobicity. nih.govfrontiersin.org The compound is ionized, most commonly using electrospray ionization (ESI) in positive mode, which protonates the amide to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

For targeted quantification, the instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. nih.govnih.gov This method provides exceptional specificity, as only molecules that match both the mass of the parent molecule and the mass of a specific fragment are detected. The use of stable isotope-labeled internal standards, such as a deuterated version of this compound, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification and profiling of fatty acid amides. nih.gov Due to the relatively low volatility and polar nature of the amide group, chemical derivatization is a critical prerequisite for GC analysis. A common approach is silylation, where the active hydrogen on the amide nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lumirlab.comnih.gov This process increases the compound's volatility and thermal stability, making it suitable for GC separation.

Once derivatized, the compound is separated on a capillary column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint. For the TMS derivative of this compound, characteristic fragments would include the molecular ion (M⁺), a prominent ion from the loss of a methyl group (M-15), and ions resulting from cleavage at the amide bond and along the fatty acid chain. lumirlab.com The NIST (National Institute of Standards and Technology) library of mass spectra can be used to compare and identify known compounds like oleamide (B13806), though specific derivatives like this compound may require manual interpretation based on fragmentation rules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Advanced Studies

While mass spectrometry is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds like this compound. aocs.org Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HMBC) provide detailed information about the molecule's carbon-hydrogen framework. magritek.com

In the ¹H NMR spectrum, specific protons of this compound would yield characteristic signals. The protons on the cyclopropyl (B3062369) ring would appear in the upfield region (approx. 0.5-0.8 ppm), while the olefinic protons of the C9 double bond would produce signals around 5.3 ppm. magritek.comyoutube.com The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon (around 175 ppm), the olefinic carbons (around 130 ppm), and the unique carbons of the cyclopropyl group. oregonstate.eduyoutube.com 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity between the cyclopropyl group, the amide nitrogen, and the carbonyl carbon, thus solidifying the structural assignment.

Applications in Lipidomics and Metabolomics Research

The analytical methods described are central to the fields of lipidomics and metabolomics, which involve the comprehensive profiling of lipids and metabolites in biological systems to understand health and disease. researchgate.netyoutube.com The study of this compound would fit within targeted lipidomics, which focuses on specific classes of bioactive lipids. nih.gov Alterations in the levels of fatty acid amides have been linked to inflammation, pain modulation, and metabolic disorders. nih.govnih.gov

In a typical metabolomics study, researchers might compare the lipid profiles of a healthy control group with a group exhibiting a specific pathology. Using LC-MS/MS, the relative or absolute concentrations of hundreds of lipids, including this compound and related N-acyl amides, can be determined. nih.govgrafiati.com Significant changes in the levels of these lipids can point to their involvement in the disease mechanism and identify them as potential biomarkers for diagnosis or therapeutic monitoring. youtube.comyoutube.com Such studies provide a systems-level view of how lipid metabolism is altered in disease states.

Table of Compounds

Future Research Directions and Translational Potential of N Cyclopropyl 9 Octadecenamide Research

Elucidation of Novel Biological Targets and Mechanisms of Action

The parent compound, 9(Z)-octadecenamide (oleamide), is a naturally occurring bioactive lipid with a range of reported effects, including hypolipidemic properties. researchgate.netnih.gov It is known to interact with the endocannabinoid system, a crucial neuromodulatory pathway. researchgate.net The introduction of a cyclopropyl (B3062369) group to the amide nitrogen is a strategic modification that has been shown in other contexts to influence the biological activity of molecules, particularly their interaction with enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov

Future research should prioritize the systematic screening of N-Cyclopropyl-9-octadecenamide against a panel of receptors and enzymes involved in lipid signaling. A primary hypothesized target is FAAH, an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (B1667382). nih.govnih.govnih.gov The cyclopropyl moiety could enhance the inhibitory potency and selectivity towards FAAH compared to the parent oleamide (B13806). nih.gov Investigating the precise mechanism of inhibition, whether it is reversible, irreversible, or time-dependent, will be crucial. nih.gov

Beyond FAAH, other potential targets include cyclooxygenase (COX) enzymes, which are also implicated in the metabolism of endocannabinoids. nih.govnih.gov Characterizing the interaction of this compound with both COX-1 and COX-2 could reveal a dual-inhibitory profile with potential therapeutic advantages. nih.govnih.gov Furthermore, its effects on cannabinoid receptors (CB1 and CB2) and other related receptors like TRPV1 should be thoroughly investigated to build a comprehensive biological activity profile. nih.gov

Development of Advanced Probes and Research Tools Utilizing the N-Cyclopropyl Moiety

The unique chemical properties of the cyclopropyl group make it an attractive component for the design of advanced chemical probes to study lipid signaling. nih.gov The small, rigid structure of the cyclopropyl ring can be exploited to create highly specific ligands for affinity chromatography to isolate and identify novel binding partners of this compound.

Furthermore, the development of photo-switchable or photocaged probes incorporating the N-cyclopropyl-octadecenamide scaffold could allow for precise spatial and temporal control over its biological activity in living cells. nih.gov For instance, incorporating an azobenzene (B91143) moiety into the octadecenoyl chain could enable researchers to use light to control the conformation of the lipid tail, thereby activating or deactivating its interaction with target proteins. nih.gov Such tools would be invaluable for dissecting the acute cellular responses to the modulation of specific lipid signaling pathways.

Radio-labeled or fluorescently-tagged versions of this compound would also be powerful tools for visualizing its distribution and metabolism in real-time within cells and tissues. These probes could help to elucidate its pharmacokinetic and pharmacodynamic properties, providing critical information for its potential therapeutic development.

Potential Contributions to Understanding Endogenous Lipid Signaling Pathways

A deeper understanding of the biological actions of this compound will likely shed new light on the complexities of endogenous lipid signaling. By comparing its effects to those of the naturally occurring oleamide, researchers can discern the specific roles of different structural motifs in modulating the activity of these lipid amides.

Should this compound prove to be a potent and selective FAAH inhibitor, it could serve as a valuable pharmacological tool to probe the physiological and pathophysiological roles of this enzyme. nih.govnih.gov By acutely inhibiting FAAH, researchers can study the downstream effects of elevated endocannabinoid levels in various biological systems, contributing to our understanding of pain, inflammation, and neurotransmission.

Moreover, investigating the interplay between this compound and other lipid signaling pathways, such as those involving prostaglandins (B1171923) and leukotrienes, could uncover previously unknown points of cross-talk. This could lead to a more integrated model of how different lipid mediators collectively regulate cellular function.

Exploration of New Preclinical Applications in Disease Models

The potential biological activities of this compound suggest several promising avenues for preclinical research. Given the known hypolipidemic effects of its parent compound, 9(Z)-octadecenamide, a primary area of investigation would be its potential to manage dyslipidemia. researchgate.netnih.gov Preclinical studies in animal models of hyperlipidemia could assess its efficacy in lowering triglyceride and cholesterol levels. nih.gov

Furthermore, if this compound demonstrates significant FAAH and/or COX inhibitory activity, it could be explored as a novel analgesic and anti-inflammatory agent. nih.govnih.gov The development of dual-action FAAH/COX inhibitors is a strategy aimed at producing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. nih.gov Preclinical models of inflammatory pain and arthritis would be appropriate for evaluating the therapeutic potential of this compound.

Q & A

Q. What are the recommended safety protocols for handling N-Cyclopropyl-9-octadecenamide in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or work in well-ventilated areas to avoid inhalation of dust or vapors .
  • Decontamination : Wash exposed skin with soap and water immediately after contact. Contaminated clothing should be removed and laundered before reuse .
  • Waste Disposal : Dispose of residues via approved chemical waste facilities to prevent environmental contamination .

Q. How is this compound synthesized, and what purification methods are effective?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous amide synthesis strategies can be extrapolated:
  • Acylation : React cyclopropylamine with activated fatty acid derivatives (e.g., 9-octadecenoyl chloride) under inert conditions (argon/nitrogen atmosphere) .
  • Catalysis : Use coupling agents like EDC/HOBt to facilitate amide bond formation at room temperature .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm cyclopropyl and olefinic proton environments .
  • FT-IR : Validate amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with lipid membranes?

  • Methodological Answer :
  • Model Systems : Use liposomes or Langmuir-Blodgett monolayers with phospholipids (e.g., DPPC) to mimic cell membranes .
  • Techniques :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time .
  • Fluorescence Anisotropy : Track changes in membrane fluidity upon compound incorporation .
  • Data Interpretation : Compare partition coefficients (KpK_p) and free energy of insertion (ΔG) to evaluate membrane affinity .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity of this compound?

  • Methodological Answer :
  • Validation Steps :

Replicate Assays : Conduct dose-response studies (e.g., IC50_{50}) in cell-based models to confirm activity .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (e.g., solvation, pH) to refine docking predictions .

  • Error Analysis : Cross-check force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit) to identify computational biases .

Q. How should researchers address batch-to-batch variability in this compound during reproducibility studies?

  • Methodological Answer :
  • Quality Control :
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and moisture content .
  • Standardization : Use internal reference standards (e.g., deuterated analogs) for NMR and LC-MS calibration .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients .
  • Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters .
  • Software : Utilize GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Q. How can researchers validate the structural integrity of this compound in long-term stability studies?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Conditions : Expose samples to 40°C/75% RH for 6 months, with periodic sampling .
  • Analytics : Track degradation via LC-MS (e.g., oxidation products at Δm/z +16) and 1H^1H NMR (loss of cyclopropyl protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.